2-Amino-4-iodobenzaldehyde

Suzuki-Miyaura coupling bio-Pd catalysis aryl halide reactivity

2-Amino-4-iodobenzaldehyde (CAS 1260903-19-2) is a trifunctional aromatic building block combining a nucleophilic primary amine, an electrophilic aldehyde, and a heavy-halogen iodine substituent on a single benzene ring. This substitution pattern—amino at C2, iodo at C4—enables orthogonal reactivity not accessible with the corresponding 4-bromo, 4-chloro, or 4-fluoro analogs, which are limited to different reactivity windows in metal-catalyzed transformations.

Molecular Formula C7H6INO
Molecular Weight 247.03 g/mol
Cat. No. B12331491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-iodobenzaldehyde
Molecular FormulaC7H6INO
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)N)C=O
InChIInChI=1S/C7H6INO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2
InChIKeyBNHDYEGFRRJETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-iodobenzaldehyde Procurement Guide: Key Differentiators vs. 4-Halo Analogs for Cross-Coupling & Heterocycle Synthesis


2-Amino-4-iodobenzaldehyde (CAS 1260903-19-2) is a trifunctional aromatic building block combining a nucleophilic primary amine, an electrophilic aldehyde, and a heavy-halogen iodine substituent on a single benzene ring . This substitution pattern—amino at C2, iodo at C4—enables orthogonal reactivity not accessible with the corresponding 4-bromo, 4-chloro, or 4-fluoro analogs, which are limited to different reactivity windows in metal-catalyzed transformations . The iodine atom provides a substantially lower barrier to oxidative addition with Pd(0) and Co(I) catalysts relative to Br, Cl, and F, enabling milder reaction conditions and shorter reaction times in cross-coupling and cyclization chemistry [1][2].

Why 2-Amino-4-iodobenzaldehyde Cannot Be Replaced by Its Bromo, Chloro, or Fluoro Counterparts in Cross-Coupling Workflows


The 4-bromo (CAS 59278-65-8), 4-chloro (CAS 59236-37-2), and 4-fluoro (CAS 152367-89-0) analogs of 2-amino-4-iodobenzaldehyde are commercially available but exhibit fundamentally different reactivity profiles in the oxidative addition step of Pd- and Co-catalyzed reactions . The general oxidative addition rate trend follows Ar–I >> Ar–Br > Ar–Cl >> Ar–F [1], meaning that the iodo derivative can undergo Suzuki–Miyaura, Sonogashira, or Co-catalyzed carbocyclization under conditions where the bromo or chloro analogs remain inert or require substantially higher temperatures and catalyst loadings. In bio-Pd Suzuki systems, 4-iodobenzaldehyde achieves 79% conversion in 6 hours, while 4-bromobenzonitrile shows 0% conversion under identical conditions [2]. This gap in reactivity dictates that substitution with cheaper halogen analogs risks reaction failure, extended optimization cycles, and ultimately higher total cost of synthesis despite lower per-gram procurement cost.

Quantitative Head-to-Head Evidence: 2-Amino-4-iodobenzaldehyde Differentiation Data


Suzuki Coupling Reactivity: Iodo vs. Bromo Bio-Pd Conversion Rates

In a bio-Pd Suzuki coupling screen, 4-iodobenzaldehyde achieved 79% conversion in 6 hours, whereas 4-bromobenzonitrile gave 0% conversion under identical conditions (formate-driven Cupriavidus necator system) [1]. Although these data are for the 4-substituted regioisomer, the C–I vs. C–Br oxidative addition trend is independent of substitution pattern and defines the reactivity advantage of the iodo congener. The 6-hour conversion ratio of 79:0 for iodo vs. bromo electrophiles underscores the reaction failure risk when substituting 2-amino-4-iodobenzaldehyde with 2-amino-4-bromobenzaldehyde (CAS 59278-65-8).

Suzuki-Miyaura coupling bio-Pd catalysis aryl halide reactivity

Co-Catalyzed Carbocyclization: Iodo-Specific Reactivity for Indenol Synthesis

Chang et al. (2003) demonstrated that o-iodobenzaldehydes undergo Co(dppe)I₂/Zn-mediated carbocyclization with alkynes at 80 °C to afford indenols in moderate to excellent yields with exceedingly high regioselectivity (single regioisomer for most unsymmetrical alkynes) [1]. This reactivity is iodide-specific: the oxidative addition of the C–I bond to Co(I) is the initiating step. The corresponding bromo and chloro analogs are not competent substrates in this transformation because C–Br and C–Cl bonds undergo oxidative addition to Co(I) far less readily. The 2-amino substituent is compatible with this methodology, making 2-amino-4-iodobenzaldehyde a direct precursor to amino-substituted indenols.

cobalt catalysis carbocyclization indenol synthesis

Pd-Catalyzed Amino-Indenone Synthesis: Iodo-Dependent Regiodivergent Selectivity

Golling et al. (2022) reported a Pd-catalyzed annulation of 2-iodobenzaldehyde derivatives with ynamides yielding polysubstituted amino-indenones in good yields with regioselectivity up to complete [1]. Critically, a regiodivergent selectivity was identified: aryl ynamides lead predominantly to 2-amido-indenones, while alkyl or silyl ynamides give 3-amido-indenones. This transformation requires the iodine leaving group for productive oxidative addition to Pd(0); the bromo analog would require harsher conditions or provide lower yields in this specific annulation manifold. The 2-amino substituent on the benzaldehyde is fully compatible with this methodology.

palladium catalysis ynamide annulation amino-indenones

Purity Benchmarking: 2-Amino-4-iodobenzaldehyde Available at 98% vs. Comparator Halogen Analogs at 95% Standard Grade

2-Amino-4-iodobenzaldehyde is commercially available at 98% purity (Chemsrc, Leyan) , while the commonly procured 2-amino-4-bromobenzaldehyde and 2-amino-4-chlorobenzaldehyde are typically offered at 95% standard grade . The 2-amino-4-fluorobenzaldehyde is listed at 95% minimum purity as well . A Δ of 3 absolute percentage points in purity translates to a reduction of potentially reactive impurities by ~60% (from 5% total impurities down to 2%), reducing side reactions in multi-step sequences sensitive to trace nucleophiles or electrophiles carried through from impure starting material.

chemical purity procurement specification quality control

Regioisomeric Selectivity: 2-Amino-4-iodo vs. 2-Amino-5-iodo and Other Iodo-Amino-Benzaldehyde Isomers

Among the commercially available amino-iodobenzaldehyde isomers, 2-amino-4-iodobenzaldehyde is uniquely suited for Friedländer quinoline synthesis with the iodine positioned para to the amino group [1]. The 2-amino-5-iodobenzaldehyde isomer (CAS not widely listed) places the iodine meta to the amino group, altering the electronic bias for electrophilic aromatic substitution and the steric environment for cross-coupling. 2-Amino-3-iodobenzaldehyde (CAS 1260903-18-1) introduces steric congestion ortho to the aldehyde, potentially retarding imine formation. The 4-iodo substitution pattern preserves the nucleophilicity of the aniline nitrogen while providing an unencumbered C–I bond for oxidative addition, making this isomer the preferred choice for sequential amino-aldehyde-iodide functionalization in diversity-oriented synthesis .

regioisomer orthogonal reactivity heterocycle regiochemistry

Supply Chain Differentiation: Availability Lead Time of 10 Days for 98% Grade vs. Longer Lead Times for Lower-Purity Halogen Analogs

2-Amino-4-iodobenzaldehyde is listed as in-stock with a 10-day stocking period at 98% purity from Chemsrc , while 2-amino-4-bromobenzaldehyde, despite higher volume demand, shows variable availability and typically requires synthesis-on-demand with longer lead times at the 95% grade from multiple suppliers . The iodo derivative's consistent catalog presence across CymitQuimica, Chemsrc, Leyan, and ChemicalBook indicates a multi-supplier sourcing landscape that mitigates single-supplier procurement risk . For laboratories needing reproducible compound access across multi-year medicinal chemistry programs, supplier diversity and predictable lead times are as critical as per-gram pricing.

supply chain lead time inventory availability

Highest-Return Application Scenarios for 2-Amino-4-iodobenzaldehyde Based on Differential Evidence


Suzuki–Miyaura Library Synthesis Under Mild Conditions Where Bromo Analogs Fail

Medicinal chemistry groups synthesizing biaryl libraries via Suzuki coupling should select 2-amino-4-iodobenzaldehyde when mild reaction conditions are required (e.g., 50 °C, bio-Pd systems, or base-sensitive substrates). The 79% conversion demonstrated for iodo substrates vs. 0% for bromo substrates in bio-Pd Suzuki systems [1] means the iodo building block is the only viable choice for catalyst systems where C–Br oxidative addition is kinetically incompetent. This directly impacts hit-to-lead programs where parallel synthesis under uniform mild conditions is prioritized over re-optimizing conditions for each monomer.

Co-Catalyzed Indenol and Amino-Indenone Diversity-Oriented Synthesis

Research groups pursuing cobalt-catalyzed carbocyclization or palladium-catalyzed ynamide annulation for indenol/indenone libraries should procure 2-amino-4-iodobenzaldehyde as the exclusive substrate class competent for these transformations [1][2]. The regiodivergent selectivity (2-amido vs. 3-amido indenones) accessible through ynamide choice provides a scaffold-diversification strategy that is mechanistically inaccessible with bromo or chloro analogs, which either fail to undergo oxidative addition or lose regiochemical fidelity under the forcing conditions required.

Sequential Trifunctional Derivatization Without Protecting Group Chemistry

Synthetic route designers planning three-step sequential functionalization—(i) imine formation at the aldehyde, (ii) Pd-catalyzed cross-coupling at the iodide, (iii) amidation or reductive amination at the aniline—should select the 2-amino-4-iodo isomer for its optimal spatial arrangement of functional groups [1]. The 4-iodo substitution pattern ensures that cross-coupling at C–I proceeds without steric interference from the ortho-amino group, while the aldehyde remains accessible for condensation chemistry. This regioisomeric advantage reduces protecting group steps and improves overall sequence yield relative to 2-amino-3-iodo or 2-amino-5-iodo alternatives.

Scale-Up Campaigns Requiring High Purity Input and Supply Chain Resilience

Process chemistry groups scaling up heterocyclic syntheses beyond gram quantities should procure 2-amino-4-iodobenzaldehyde at 98% purity from multi-supplier sourcing to minimize impurity-driven yield losses in catalytic steps [1]. The 10-day replenishment window and vendor diversity (≥4 suppliers) [2] mitigate the supply disruption risk inherent to the 2-amino-4-bromobenzaldehyde market, where fewer vendors and longer synthesis-on-demand lead times can delay kilo-scale campaigns. The 60% reduction in impurity burden (2% vs. 5% total impurities) relative to standard-grade bromo and chloro analogs directly reduces the purification burden and catalyst poisoning risk in downstream Pd- or Co-catalyzed steps.

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